(3Z)-5-chloro-3-(phenylimino)-1,3-dihydro-2H-indol-2-one
Overview
Description
(3Z)-5-chloro-3-(phenylimino)-1,3-dihydro-2H-indol-2-one: is a chemical compound with the molecular formula C14H9ClN2O and a molecular weight of 256.69 g/mol . This compound is characterized by its indole-based structure, which includes a phenylimino group and a chlorine atom at specific positions. It is primarily used in research settings and has various applications in chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3Z)-5-chloro-3-(phenylimino)-1,3-dihydro-2H-indol-2-one typically involves the reaction of 5-chloro-2-aminobenzophenone with phenyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dimethylformamide or chloroform at elevated temperatures, usually around 80-100°C . The product is then purified using techniques such as recrystallization or column chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (3Z)-5-chloro-3-(phenylimino)-1,3-dihydro-2H-indol-2-one can undergo oxidation reactions, typically using oxidizing agents such as or .
Reduction: The compound can be reduced using reducing agents like or , leading to the formation of corresponding amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of corresponding quinones or other oxidized derivatives.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
Scientific Research Applications
Chemistry:
- Used as a precursor in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and pathways.
Biology:
- Investigated for its potential biological activities, including antimicrobial and anticancer properties.
- Used in the development of biochemical assays and probes.
Medicine:
- Explored for its potential therapeutic applications, particularly in the design of new drugs targeting specific biological pathways.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of new materials with unique properties .
Mechanism of Action
The mechanism of action of (3Z)-5-chloro-3-(phenylimino)-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
(3Z)-5-chloro-3-(phenylimino)-1,3-dihydro-2H-indol-2-one: shares structural similarities with other indole derivatives, such as and .
N-((1Z,3Z)-1,3-diphenyl-3-(phenylimino)prop-1-en-1-yl)acetamide: is another compound with a similar phenylimino group.
Uniqueness:
- The presence of the chlorine atom and the specific positioning of the phenylimino group confer unique chemical and biological properties to this compound.
- Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
5-chloro-3-phenylimino-1H-indol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O/c15-9-6-7-12-11(8-9)13(14(18)17-12)16-10-4-2-1-3-5-10/h1-8H,(H,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFXPKKZLSCGOIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=C2C3=C(C=CC(=C3)Cl)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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